molecular formula C25H20O6 B11255913 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate

Cat. No.: B11255913
M. Wt: 416.4 g/mol
InChI Key: UTNDAOIFKACEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a synthetic derivative of coumarin, which has been extensively studied for its various biological and pharmaceutical properties.

Chemical Reactions Analysis

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin-triazole derivatives .

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C25H20O6/c1-15-18-14-17(30-25(27)23-20(28-2)10-7-11-21(23)29-3)12-13-19(18)31-24(26)22(15)16-8-5-4-6-9-16/h4-14H,1-3H3

InChI Key

UTNDAOIFKACEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.